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Compound of Interest

Compound Name:
[(4-Methylphenyl)amino]

(oxo)acetic acid

Cat. No.: B2384381 Get Quote

An In-Depth Guide to the Synthesis of --INVALID-LINK--acetic Acid

Introduction
--INVALID-LINK--acetic acid, also known as N-(p-tolyl)oxamic acid, is a valuable carboxylic

acid derivative. Its structure, featuring an oxamic acid moiety attached to a p-tolyl group, makes

it a significant building block in medicinal chemistry and materials science. Oxamic acid

derivatives are known to be present in various biologically active compounds and serve as

versatile intermediates for the synthesis of more complex heterocyclic systems.

This application note provides a comprehensive, two-step protocol for the synthesis of --

INVALID-LINK--acetic acid. The methodology is designed for reproducibility and clarity,

targeting researchers in organic synthesis and drug development. The described process

involves an initial acylation of p-toluidine with diethyl oxalate to form an intermediate ester,

followed by a saponification reaction to yield the final carboxylic acid product. The causality

behind each procedural step is explained to provide a deeper understanding of the reaction

dynamics.
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Identifier Value Source

Chemical Name --INVALID-LINK--acetic acid [1]

CAS Number 42868-89-3 [1][2]

Molecular Formula C₉H₉NO₃ [2][3]

Molecular Weight 179.17 g/mol [3]

Form Solid [2]

Synthesis Overview and Mechanism
The synthesis of --INVALID-LINK--acetic acid is efficiently achieved through a two-step reaction

sequence. This strategy leverages the differential reactivity of the two ester groups on diethyl

oxalate and the nucleophilic nature of primary amines.

Step 1: N-Acylation of p-Toluidine The first step involves the nucleophilic attack of the primary

amine, p-toluidine (4-methylaniline), on one of the electrophilic carbonyl carbons of diethyl

oxalate. Primary amines react readily with diethyl oxalate to produce N-substituted oxamic

esters.[4][5] The reaction is typically performed in a 1:1 molar ratio. Using an excess of the

amine could lead to the formation of the double-addition product, N,N'-di(p-tolyl)oxamide, which

is generally a solid and can be easily separated if formed.[6] The product of this first step is the

intermediate, ethyl --INVALID-LINK--acetate.

Step 2: Saponification of the Intermediate Ester The second step is a classic ester hydrolysis

(saponification). The ethyl --INVALID-LINK--acetate intermediate is treated with a strong base,

such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. The

hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt.

Subsequent acidification of the reaction mixture with a strong mineral acid, like hydrochloric

acid, protonates the carboxylate to precipitate the final product, --INVALID-LINK--acetic acid.
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Step 1: N-Acylation

Step 2: Saponification & Acidification

p-Toluidine
(4-Methylaniline)

+

Diethyl Oxalate

Ethyl (4-methylphenyl)aminoacetate
(Intermediate)

(4-Methylphenyl)aminoacetic acid
(Final Product)

1. NaOH (aq)
2. HCl (aq)Ethanol, Reflux
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Caption: Overall two-step synthesis scheme.

Detailed Experimental Protocol
This protocol is divided into two main parts corresponding to the two steps of the synthesis.

Materials and Equipment
Reagents: p-Toluidine (≥99%), Diethyl oxalate (≥99%), Ethanol (absolute), Sodium hydroxide

(pellets), Hydrochloric acid (concentrated), Deionized water, Celite or filter aid.

Equipment: Round-bottom flasks (100 mL, 250 mL), Reflux condenser, Magnetic stirrer and

stir bar, Heating mantle, Beakers, Graduated cylinders, Buchner funnel and filter flask, pH

paper or pH meter, Rotary evaporator, Crystallizing dish.

Part A: Synthesis of Ethyl (4-methylphenyl)aminoacetate
(Intermediate)

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, dissolve p-toluidine (10.7 g, 0.1 mol) in 100 mL of absolute ethanol. Stir the

mixture until the p-toluidine is fully dissolved.

Reagent Addition: To this solution, add diethyl oxalate (14.6 g, 13.6 mL, 0.1 mol) dropwise at

room temperature. The addition should be controlled to prevent an excessive exothermic

reaction.
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Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.

Maintain a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin

Layer Chromatography (TLC).

Isolation of Intermediate: After the reaction is complete, allow the mixture to cool to room

temperature. Reduce the volume of the solvent to approximately one-third using a rotary

evaporator.

Crystallization: Cool the concentrated solution in an ice bath. The intermediate product, ethyl

--INVALID-LINK--acetate, will often crystallize as a white or off-white solid. If crystallization is

slow, scratching the inside of the flask with a glass rod may induce it.

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the

crystals with a small amount of cold ethanol to remove any unreacted starting materials.

Drying: Dry the product under vacuum. The intermediate is often pure enough to be carried

forward to the next step without further purification.

Part B: Synthesis of (4-Methylphenyl)aminoacetic acid
(Final Product)

Hydrolysis Setup: In a 250 mL round-bottom flask, prepare a solution of sodium hydroxide

(6.0 g, 0.15 mol) in 100 mL of deionized water.

Addition of Intermediate: Add the crude ethyl --INVALID-LINK--acetate (from Part A) to the

sodium hydroxide solution. Stir the mixture at room temperature. The solid will gradually

dissolve as the hydrolysis proceeds.

Reaction: Gently heat the mixture to 40-50 °C for 1-2 hours to ensure the hydrolysis is

complete. The solution should become clear.

Purification (Optional): If the solution contains insoluble impurities (like the N,N'-disubstituted

oxamide byproduct), cool the mixture and filter it through a pad of Celite to obtain a clear

filtrate.

Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated

hydrochloric acid dropwise with vigorous stirring until the pH of the solution is approximately
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2.[7] A thick, white precipitate of the final product will form.

Isolation: Allow the mixture to stir in the ice bath for another 30 minutes to ensure complete

precipitation. Collect the solid product by vacuum filtration.

Washing and Drying: Wash the filter cake thoroughly with cold deionized water to remove

any inorganic salts. Dry the final product, --INVALID-LINK--acetic acid, in a vacuum oven at

50-60 °C.
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Part A: Intermediate Synthesis

Part B: Final Product Synthesis
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Caption: Detailed step-by-step experimental workflow.
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Characterization and Validation
The identity and purity of the final product should be confirmed using standard analytical

techniques.

Appearance: A white to off-white crystalline solid.

Melting Point: Literature values for similar N-aryloxamic acids suggest a distinct melting point

which can be used as an initial purity check.[8]

Spectroscopy:

¹H NMR (DMSO-d₆): Expect signals corresponding to the aromatic protons of the p-tolyl

group (two doublets), the methyl group protons (a singlet around 2.2-2.4 ppm), a broad

singlet for the amide N-H (typically >10 ppm), and a very broad singlet for the carboxylic

acid O-H.[8]

¹³C NMR (DMSO-d₆): Expect signals for the two carbonyl carbons (amide and carboxylic

acid, typically in the 157-163 ppm range), aromatic carbons, and the methyl carbon

(around 20 ppm).[8]

IR (KBr): Characteristic peaks should be observed for the O-H stretch of the carboxylic

acid (broad, ~2500-3300 cm⁻¹), N-H stretch (~3300 cm⁻¹), and two C=O stretches for the

amide and carboxylic acid groups (~1680-1760 cm⁻¹).[8]

Quantitative Data Summary
Reagent MW ( g/mol ) Amount Used Moles (mol) Molar Eq.

p-Toluidine 107.15 10.7 g 0.1 1.0

Diethyl oxalate 146.14 14.6 g 0.1 1.0

Sodium

hydroxide
40.00 6.0 g 0.15 1.5

Product 179.17 ~14.3 g ~0.08 (Theoretical)

Expected Yield: 75-85%
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Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing

appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and

chemical-resistant gloves.

p-Toluidine: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen.

Handle with extreme care.

Diethyl Oxalate: Causes skin and eye irritation.

Sodium Hydroxide: Corrosive and can cause severe skin and eye burns. Handle with care.

[9]

Hydrochloric Acid: Corrosive and causes severe burns. The vapor is irritating to the

respiratory system.[9]

Ethanol: Flammable liquid. Keep away from ignition sources.

Waste should be disposed of according to institutional and local regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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